

An In-depth Technical Guide to TSC2 Gene Expression in Human Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TSC26

Cat. No.: B12407830

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the expression of the Tuberous Sclerosis Complex 2 (TSC2) gene across various human tissues. It includes quantitative expression data, detailed experimental methodologies for its detection, and an exploration of its primary signaling pathway.

Introduction to TSC2 (Tuberin)

The TSC2 gene, located on chromosome 16p13.3, encodes a 200 kDa protein known as tuberin.^{[1][2]} Tuberin is a critical tumor suppressor that plays a central role in the regulation of cell growth, proliferation, and size.^{[3][4]} Within the cell, tuberin forms a heterodimeric complex with hamartin, the protein product of the TSC1 gene.^{[3][5][6]} This TSC1/TSC2 complex acts as a key negative regulator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of anabolic cell growth.^{[2][5][7]} The complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).^{[7][8]} By converting Rheb to its inactive GDP-bound state, the TSC1/TSC2 complex inhibits mTOR complex 1 (mTORC1) signaling, thereby suppressing cell growth and proliferation.^{[2][7][9]}

Mutations that inactivate the TSC2 gene lead to the autosomal dominant disorder Tuberous Sclerosis Complex (TSC), a condition characterized by the growth of benign tumors (hamartomas) in multiple organs, including the brain, kidneys, heart, skin, and lungs.^{[6][10][11]} TSC2 mutations are also the primary cause of Lymphangioleiomyomatosis (LAM), a destructive lung disease.^{[3][4][12]} Given its central role in cell signaling and disease, understanding the

expression pattern of TSC2 in different tissues is fundamental for both basic research and the development of targeted therapeutics.

TSC2 Expression Profile in Human Tissues

TSC2 is widely expressed throughout the body, which is consistent with its fundamental role in cell growth regulation.[\[13\]](#)[\[14\]](#) Both mRNA and protein are found in a broad range of cell types, including epithelia, lymphocytes, and neurons.[\[13\]](#)[\[15\]](#) While gene expression is widespread, indicating a housekeeping or vital function, certain tissues and cell types exhibit notably higher levels of expression.

Quantitative mRNA Expression

Analysis of transcriptomics data from combined datasets of the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provides normalized TPM (nTPM) values for TSC2 mRNA across a comprehensive panel of human tissues. The data indicates low tissue specificity, with detectable expression in nearly all analyzed tissues.[\[16\]](#)[\[17\]](#) Tissues with the highest reported mRNA expression include the pituitary gland, testis, and various brain regions.

Table 1: Quantitative TSC2 mRNA Expression in Human Tissues

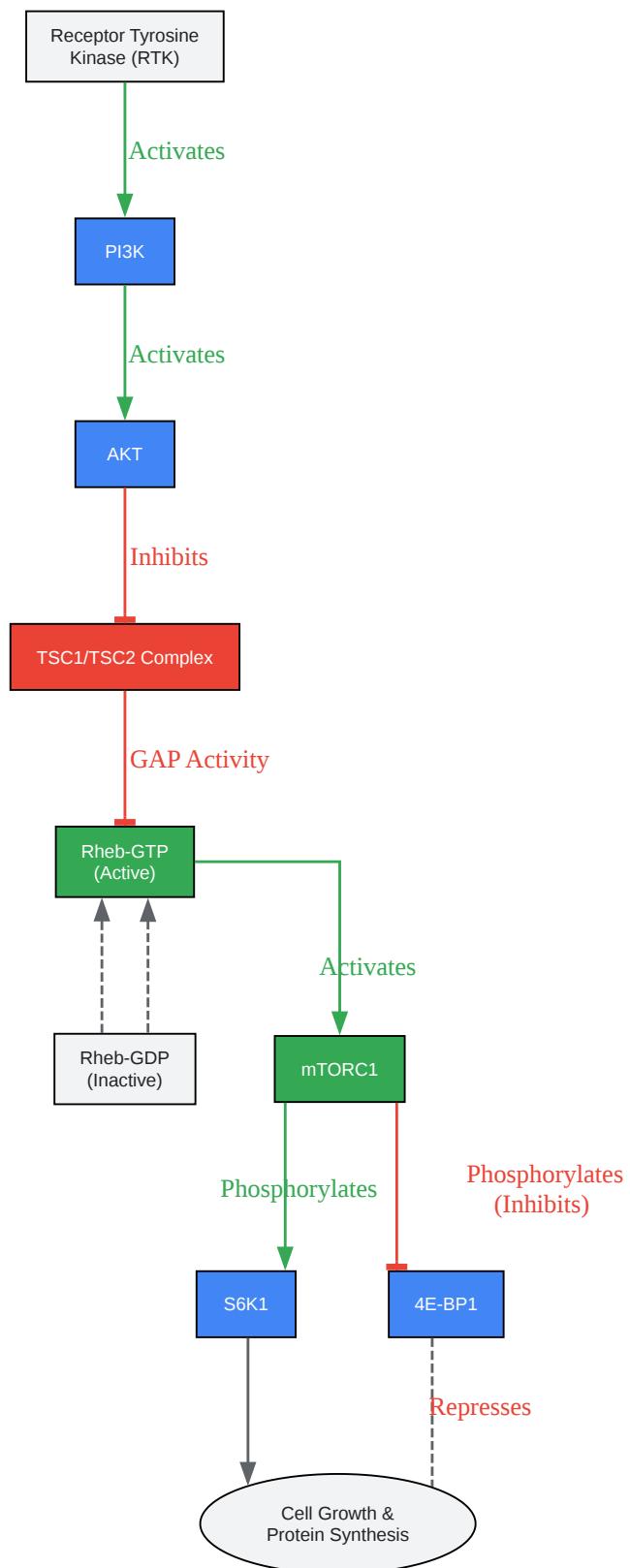
Tissue Group	Tissue	nTPM Value
Nervous	Pituitary Gland	31.8
	Cerebellum	27.6
	Cerebral Cortex	25.8
	Hippocampal formation	23.9
	Basal ganglia	23.4
Male	Testis	29.6
	Epididymis	21.0
	Seminal vesicle	17.5
Female	Ovary	21.6
	Endometrium	19.3
	Fallopian tube	18.7
Endocrine	Adrenal Gland	22.0
	Thyroid Gland	19.8
	Pancreas	19.4
Respiratory	Lung	18.9
Cardiovascular	Heart muscle	18.5
Gastrointestinal	Colon	18.2
	Small intestine	17.9
	Stomach	17.7
	Liver	16.5
Renal	Kidney	21.2
	Urinary bladder	15.6
Immune	Spleen	22.1

Tissue Group	Tissue	nTPM Value
	Lymph node	20.3
	Bone marrow	18.8
Musculoskeletal	Skeletal muscle	13.5
	Adipose tissue	13.1

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[\[17\]](#) nTPM = normalized Transcripts Per Million.

Protein Expression and Subcellular Localization

Immunohistochemical studies confirm the widespread expression of the tuberin protein. The Human Protein Atlas reports cytoplasmic expression in most tissues.[\[16\]](#)[\[17\]](#) More intense staining has been observed in specific cell types, including cortical neurons, cerebellar Purkinje cells, and the small blood vessels of organs like the kidney and skin.[\[14\]](#)[\[15\]](#) Within cells, tuberin is found predominantly in the cytoplasm, though some studies have noted nuclear localization, suggesting it may have additional functions, potentially as a transcription factor.[\[1\]](#)[\[18\]](#)


Table 2: Summary of Tuberin (TSC2) Protein Expression in Selected Human Tissues

Tissue	Expression Level	Staining Pattern
Cerebral Cortex	High	Moderate to strong cytoplasmic positivity in neuronal cells.[15][19]
Cerebellum	High	Strong staining in Purkinje cells.[15][20]
Kidney	Medium	Staining observed in tubules and small blood vessels.[14]
Liver	Medium	Detected in hepatocytes.[21]
Lung	Medium	Expression in various cell types.[12]
Heart Muscle	Medium	Cytoplasmic expression in cardiomyocytes.[17]
Spleen	Medium	Detected in cells within the red and white pulp.[17]
Skin	Medium	Staining in epidermal cells and small blood vessels.[14]

Expression levels are a qualitative summary based on immunohistochemistry data from the Human Protein Atlas and other cited literature.[14][15][17][19][20][21]

Core Signaling Pathway: PI3K/AKT/mTOR

The TSC1/TSC2 complex is a central node in the PI3K/AKT/mTOR signaling pathway, which governs cellular metabolism, growth, and survival in response to growth factors and nutrients. [9][22][23] Growth factor signaling activates PI3K and subsequently AKT. Activated AKT directly phosphorylates TSC2, which inhibits the GAP activity of the TSC1/TSC2 complex.[6][24] This inhibition relieves the suppression of Rheb, allowing GTP-bound Rheb to accumulate and activate the mTORC1 complex.[7][9] Activated mTORC1 then phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[23][25]

[Click to download full resolution via product page](#)**Diagram 1:** The PI3K/AKT/mTOR signaling pathway featuring the TSC1/TSC2 complex.

Experimental Protocols for TSC2 Expression Analysis

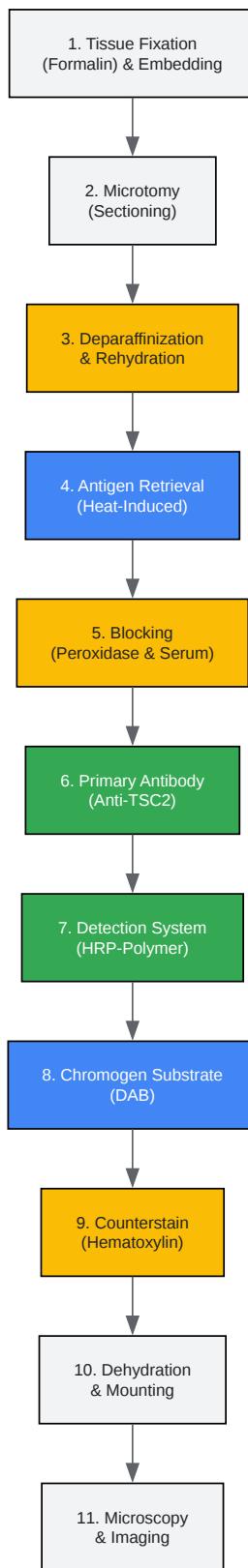
Accurate quantification and localization of TSC2 mRNA and tuberin protein are essential for research. The following sections provide detailed protocols for standard molecular and cellular biology techniques.

Quantitative Real-Time PCR (qPCR) for TSC2 mRNA

qPCR is the gold standard for quantifying mRNA expression levels. The workflow involves isolating total RNA, reverse transcribing it into cDNA, and then amplifying the TSC2 target sequence using a real-time PCR instrument.

[Click to download full resolution via product page](#)

Diagram 2: Standard experimental workflow for qPCR analysis.


Detailed Protocol:

- RNA Extraction:
 - Homogenize ~20-30 mg of fresh or frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
 - Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol.
 - Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
 - Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:

- In a sterile, RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) or random hexamer primers.
 - Incubate at 65°C for 5 minutes, then place on ice.
 - Add a master mix containing reverse transcriptase buffer, dNTPs, an RNase inhibitor, and reverse transcriptase enzyme.
 - Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
- qPCR Reaction:
- Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix, forward and reverse primers for TSC2, and nuclease-free water.
 - Primer Design Note: Design primers to span an exon-exon junction to prevent amplification of genomic DNA. Example human TSC2 primer pair:
 - Forward: 5'-AAG TTC GAC GAG GTC TGG AA-3'
 - Reverse: 5'-GTC TCC GAG TCA GAT GAG GC-3'
 - Add diluted cDNA (typically 10-50 ng) to the master mix in a qPCR plate. Include no-template controls and reference genes (e.g., GAPDH, ACTB).
 - Run the plate on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Data Analysis:
- Determine the cycle threshold (C_t) for TSC2 and the reference gene(s) in each sample.
 - Calculate relative expression using the comparative C_t (ΔΔC_t) method.

Western Blotting for Tuberin Protein

Western blotting allows for the detection and semi-quantitative analysis of tuberin protein levels in tissue lysates.[\[26\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evidence that TSC2 acts as a transcription factor and binds to and represses the promoter of Epiregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TSC2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. tscalliance.org [tscalliance.org]
- 6. Tuberous sclerosis protein - Wikipedia [en.wikipedia.org]
- 7. TSC2: filling the GAP in the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]
- 11. TSC1 and TSC2 gene mutations and their implications for treatment in Tuberous Sclerosis Complex: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSC2 - Wikipedia [en.wikipedia.org]
- 13. Tissue and cell-type specific expression of the tuberous sclerosis gene, TSC2, in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of the TSC2 product tuberin and its target Rap1 in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of the TSC2 product tuberin and its target Rap1 in normal human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TSC2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. Tissue expression of TSC2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 18. Subcellular - TSC2 - The Human Protein Atlas [proteinatlas.org]
- 19. Anti-TSC2 Human Protein Atlas Antibody [atlasantibodies.com]
- 20. Localization of tuberous sclerosis 2 mRNA and its protein product tuberin in normal human brain and in cerebral lesions of patients with tuberous sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tissue expression of TSC2 - Staining in liver - The Human Protein Atlas [proteinatlas.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mTOR - Wikipedia [en.wikipedia.org]
- 26. fortislife.com [fortislife.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to TSC2 Gene Expression in Human Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407830#tsc2-gene-expression-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com